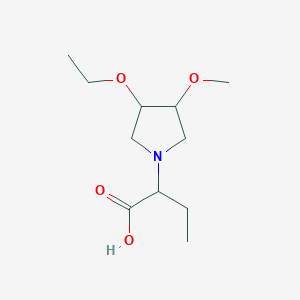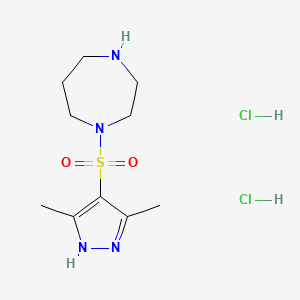
2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)butanoic acid, also known as EMB, is an organic acid used in a variety of scientific research applications. It is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA) and can interact with GABA receptors in the brain. EMB has been used to study the effects of GABA-related compounds on the central nervous system, as well as to investigate the role of GABA in various physiological processes. EMB has also been used to investigate the effects of drugs on the central nervous system and to develop new drugs for treating neurological disorders.
Aplicaciones Científicas De Investigación
Pharmaceutical Testing
“2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)butanoic acid” is available for purchase for pharmaceutical testing, suggesting its potential use in developing new drugs or medical treatments .
Drug Discovery
Pyrrolidine rings, which are present in this compound, are widely used by medicinal chemists to obtain compounds for treating human diseases . This suggests that “2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)butanoic acid” could be involved in synthesizing new bioactive molecules.
Antimicrobial and Anticancer Research
Compounds with pyrrolidine structures have been studied for their antimicrobial and anticancer activities . This compound may also be explored for similar properties.
Neurological Disorder Treatment
Research on anticonvulsant drugs has shown that many interact with voltage-gated sodium and calcium channels in the CNS . As a pyrrolidine derivative, this compound might be researched for its potential effects on these channels.
Propiedades
IUPAC Name |
2-(3-ethoxy-4-methoxypyrrolidin-1-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-4-8(11(13)14)12-6-9(15-3)10(7-12)16-5-2/h8-10H,4-7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATQLDUJSLECHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC(C(C1)OCC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Oxa-9-azaspiro[4.5]decan-10-one](/img/structure/B1478090.png)

![2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride](/img/structure/B1478095.png)
![4-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine dihydrochloride](/img/structure/B1478096.png)







